K-579

Übersicht

Beschreibung

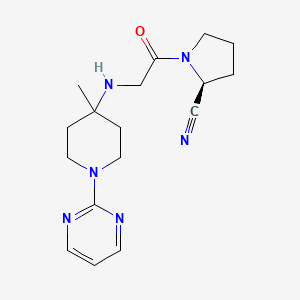

K 579, auch bekannt unter seinem chemischen Namen (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidin-2-carbonitril, ist ein potenter und oral wirksamer Inhibitor der Dipeptidylpeptidase IV. Dieses Enzym spielt eine entscheidende Rolle im Glukosestoffwechsel, wodurch K 579 zu einer wichtigen Verbindung in der Erforschung und Behandlung von Diabetes wird. Es wurde gezeigt, dass es die Dipeptidylpeptidase IV in verschiedenen Spezies, einschließlich Ratten, Hunden, Menschen und Affen, hemmt .

Wissenschaftliche Forschungsanwendungen

K 579 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: K 579 is employed in research on glucose metabolism and insulin regulation.

Medicine: It has potential therapeutic applications in the treatment of diabetes due to its ability to inhibit dipeptidyl peptidase IV and regulate blood glucose levels.

Industry: K 579 is used in the development of new pharmaceuticals and as a reference compound in quality control processes .

Wirkmechanismus

K-579, also known as 74P4VV90RU, DPP IV Inhibitor, K 579, or Unii-74P4VV90RU, is a potent and orally active dipeptidyl peptidase IV inhibitor . This compound has been extensively studied for its potential in the treatment of diabetes .

Target of Action

The primary targets of this compound are Dipeptidyl Peptidase IV (DPP-4) and Glucagon-like peptide 1 receptor (GLP-1R) . DPP-4 is a key protein in glucose homeostasis and a pharmacological target in type 2 diabetes mellitus . GLP-1R is a receptor for glucagon-like peptide-1, a hormone that stimulates insulin secretion .

Mode of Action

This compound acts as a DPP-4 inhibitor and a GLP-1R agonist . By inhibiting DPP-4, this compound prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and thus help in controlling blood glucose levels . As a GLP-1R agonist, this compound stimulates the GLP-1 receptor, promoting insulin secretion and suppressing glucagon release .

Biochemical Pathways

The action of this compound affects the glucose-insulin regulation pathway . By inhibiting DPP-4 and activating GLP-1R, this compound increases the levels of active incretins. This leads to enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, all of which contribute to better control of blood glucose levels .

Pharmacokinetics

This compound and its metabolites possess CYP3A4 inhibitory properties . The compound also exhibits high protein binding (>99%) .

Result of Action

The inhibition of DPP-4 and activation of GLP-1R by this compound result in lowered blood glucose levels . This is achieved through increased insulin secretion, decreased glucagon release, and slowed gastric emptying . These effects make this compound a potential therapeutic agent for the management of diabetes .

Biochemische Analyse

Biochemical Properties

K-579 interacts with the enzyme DPP-IV, inhibiting its activity . This interaction is crucial in the regulation of glucose metabolism, as DPP-IV is responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function by modulating glucose metabolism . By inhibiting DPP-IV, this compound prolongs the action of incretin hormones, thereby promoting insulin secretion and suppressing glucagon release. This leads to a decrease in blood glucose levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to DPP-IV, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, allowing them to continue stimulating insulin secretion and suppressing glucagon release .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose regulation . It interacts with the enzyme DPP-IV, inhibiting its activity and thereby influencing the metabolic flux of incretin hormones .

Vorbereitungsmethoden

Die Synthese von K 579 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrolidin-2-carbonitril-Kerns. Dieser Kern wird dann durch eine Reihe von Reaktionen, einschließlich Aminierung und Acylierung, mit einer Pyrimidinylpiperidinylgruppe funktionalisiert. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern. Industrielle Produktionsverfahren für K 579 sind so konzipiert, dass Ausbeute und Reinheit maximiert werden, wobei häufig großtechnische Batchreaktionen und strenge Reinigungsprozesse zum Einsatz kommen .

Analyse Chemischer Reaktionen

K 579 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: K 579 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reduktionsmitteln.

Substitution: K 579 kann Substitutionsreaktionen eingehen, insbesondere an den Pyrimidinyl- und Piperidinylgruppen, um verschiedene Analoga zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid zur Oxidation, Lithiumaluminiumhydrid zur Reduktion und Halogenierungsmittel zur Substitution. .

Wissenschaftliche Forschungsanwendungen

K 579 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um Enzyminhibition und Reaktionsmechanismen zu untersuchen.

Biologie: K 579 wird in der Forschung zum Glukosestoffwechsel und zur Insulinregulation eingesetzt.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Diabetes, da es die Dipeptidylpeptidase IV hemmen und den Blutzuckerspiegel regulieren kann.

Industrie: K 579 wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle eingesetzt .

Wirkmechanismus

K 579 entfaltet seine Wirkung, indem es die Aktivität der Dipeptidylpeptidase IV hemmt, ein Enzym, das an der Degradation von Inkretinhormonen beteiligt ist. Diese Hormone, wie z. B. Glucagon-like Peptide-1, spielen eine entscheidende Rolle bei der Regulierung der Insulinsekretion und des Blutzuckerspiegels. Durch die Hemmung der Dipeptidylpeptidase IV erhöht K 579 den Spiegel aktiver Inkretinhormone, wodurch die Insulinsekretion gesteigert und der Blutzuckerspiegel gesenkt wird. Zu den molekularen Zielstrukturen von K 579 gehört das aktive Zentrum der Dipeptidylpeptidase IV, an das es bindet und das Enzym daran hindert, mit seinen natürlichen Substraten zu interagieren .

Vergleich Mit ähnlichen Verbindungen

K 579 ist unter den Dipeptidylpeptidase-IV-Inhibitoren aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Zu ähnlichen Verbindungen gehören:

Sitagliptin: Ein weiterer Dipeptidylpeptidase-IV-Inhibitor, der zur Behandlung von Diabetes eingesetzt wird.

Vildagliptin: Bekannt für seine Wirksamkeit bei der Regulierung des Blutzuckerspiegels.

Saxagliptin: Ein weiterer potenter Inhibitor mit einem ähnlichen Wirkmechanismus. Im Vergleich zu diesen Verbindungen hat K 579 in präklinischen Studien länger anhaltende Wirkungen und eine höhere Potenz gezeigt .

Eigenschaften

IUPAC Name |

(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERPHRNGJBSFAP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431306 | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440100-64-1 | |

| Record name | K-579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-579 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)